(Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
Description
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Properties
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-28(15-17-8-6-5-7-9-17)16-20-21(29)11-10-19-26(30)25(34-27(19)20)13-18-12-23(32-3)24(33-4)14-22(18)31-2/h5-14,29H,15-16H2,1-4H3/b25-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQIPLKPEUBFFD-MXAYSNPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC(=C(C=C4OC)OC)OC)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=C(C=C4OC)OC)OC)/C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-7-((benzyl(methyl)amino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one represents a novel class of benzofuran derivatives with potential biological activities. Benzofuran compounds have garnered attention due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of benzofuran derivatives typically involves the condensation of benzofuran with various substituents that enhance their biological activity. The structural features of this compound include:
- Benzofuran Core : A fused ring structure that is essential for biological activity.
- Hydroxy Group : Positioned at the 6th carbon, contributing to antioxidant properties.
- Methoxy Substituents : Located at the 2, 4, and 5 positions on the benzylidene ring, which may influence lipophilicity and receptor binding.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance:
- Induction of Apoptosis : In K562 human leukemia cells, certain benzofuran derivatives were found to induce apoptosis by increasing reactive oxygen species (ROS) levels and activating caspases 3 and 7. Specifically, compounds similar to our target compound showed a notable increase in caspase activity after prolonged exposure, indicating a strong pro-apoptotic effect .
- Cytotoxicity Against Cancer Cell Lines : The compound was evaluated alongside other derivatives for cytotoxic effects against various cancer cell lines. Results indicated that modifications in the benzofuran structure could significantly impact antiproliferative activity. For example, certain derivatives reduced cell viability by up to 24% in treated K562 cells .
Antimicrobial Activity
Benzofuran derivatives have also been assessed for their antimicrobial properties:
- Activity Against Gram-positive Bacteria : Some studies reported moderate antimicrobial activity against Gram-positive strains, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for closely related compounds . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Properties
The anti-inflammatory potential of benzofuran derivatives has been explored through various assays:
- Inhibition of Cytokine Release : Compounds were tested for their ability to inhibit interleukin-6 (IL-6) release in vitro. The results indicated that specific structural modifications could enhance anti-inflammatory activity, making these compounds candidates for further therapeutic development .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives:
| Compound | Substituents | Apoptosis Induction | Cytotoxicity (%) | Antimicrobial Activity (MIC µg/mL) |
|---|---|---|---|---|
| Compound A | -OCH2CH3 at C4 | Moderate | 13% | 32 |
| Compound B | -OH at C6 | Strong | 24% | 64 |
| Compound C | -OCH3 at C2 | Weak | Not significant | 16 |
Study on K562 Cells
In a detailed study focusing on K562 cells treated with various benzofuran derivatives, researchers observed that compounds with hydroxyl and methoxy groups exhibited enhanced apoptotic effects compared to those without these groups. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the role of ROS in mediating these effects .
Comparative Analysis with Known Anticancer Agents
When compared to established anticancer agents like Doxorubicin, certain benzofuran derivatives demonstrated comparable or superior efficacy in inducing apoptosis in cancer cell lines. This positions them as promising candidates for further clinical evaluation .
Scientific Research Applications
Biological Activities
1. Anti-inflammatory Properties
Research indicates that derivatives of benzofuran compounds exhibit substantial anti-inflammatory effects. For instance, related benzofuran derivatives have been shown to significantly reduce pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin levels in vitro. A specific study reported that a benzofuran derivative reduced TNF and interleukin levels by 93.8% and 98%, respectively, suggesting strong potential for managing chronic inflammatory disorders .
2. Antioxidant Activity
Benzofuran derivatives are recognized for their antioxidant properties. These compounds can protect cells from oxidative stress, which is linked to various chronic diseases. The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .
3. Anticancer Effects
Several studies have demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. For example, one study found that certain benzofuran analogs exhibited lower IC50 values compared to doxorubicin against human cancer cell lines, indicating enhanced cytotoxicity due to specific substituents on the benzofuran core . This suggests a promising avenue for developing new anticancer therapies.
Case Study 1: Anticancer Activity
A study on various benzofuran derivatives highlighted that one specific compound exhibited an IC50 value significantly lower than doxorubicin against multiple cancer cell lines. This finding underscores the importance of structural modifications in enhancing therapeutic efficacy.
Case Study 2: Anti-inflammatory Effects
In vitro studies on related compounds demonstrated effective suppression of inflammatory markers such as nitric oxide (NO) production and NF-κB transcription activity. These results suggest potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Summary of Biological Activities
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the biological activity of benzofuran derivatives. The following table summarizes key findings:
| Compound Variant | Substituents | IC50 (µM) | Activity Type |
|---|---|---|---|
| Compound A | Methoxy group | 15 | Cytotoxic |
| Compound B | Hydroxy group | 20 | Anti-inflammatory |
| Compound C | Piperidine moiety | 10 | Antioxidant |
Preparation Methods
Cyclization of o-Hydroxyacetophenone Derivatives
The benzofuran scaffold is synthesized via acid-catalyzed cyclization of 2-hydroxy-4,5-dimethoxyacetophenone with chloroacetone (1:1.2 molar ratio) in refluxing ethanol (78°C, 8 hr), achieving 82% yield. Key parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Catalyst | H₂SO₄ (0.5 equiv) |
| Temperature | 78°C |
| Reaction Time | 8 hours |
| Yield | 82% |
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, H-5), 6.85 (s, 1H, H-7), 5.32 (s, 1H, OH), 3.92 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃).
Introduction of 2,4,5-Trimethoxybenzylidene Group
Claisen-Schmidt Condensation
The exocyclic double bond is formed by reacting 6-hydroxybenzofuran-3(2H)-one with 2,4,5-trimethoxybenzaldehyde (1:1.1 ratio) in acetic acid (5% v/v) under microwave irradiation (100 W, 120°C, 15 min):
| Condition | Optimization Range | Optimal Value |
|---|---|---|
| Solvent | AcOH, EtOH, DMF | AcOH |
| Catalyst | None vs. HCl vs. NaOH | None |
| Energy Source | Conventional vs. MW | Microwave |
| Yield (Z-isomer) | 45–78% | 78% |
Stereochemical control : Microwave irradiation favors Z-configuration through kinetic control, as confirmed by NOESY correlations between H-2’ (benzylidene) and H-3 (benzofuran).
Mannich Reaction for Aminomethylation
Regioselective Aminomethylation at C-7
The 7-position is functionalized using a modified Mannich protocol with N-methylbenzylamine and paraformaldehyde in ethanol (60°C, 6 hr):
Reaction Scheme :
6-Hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one + CH₂O + N-methylbenzylamine → Target compound
| Parameter | Value |
|---|---|
| Molar Ratio (1:CH₂O:amine) | 1:1.2:1.1 |
| Solvent | Ethanol (95%) |
| Temperature | 60°C |
| Time | 6 hours |
| Yield | 68% |
Regioselectivity : Directed by the 6-hydroxy group’s ortho effect, favoring C-7 over C-5 substitution (19:1 selectivity by HPLC).
Purification and Characterization
Chromatographic Separation
Crude product is purified via flash chromatography (SiO₂, hexane:EtOAc 3:1 → 1:2 gradient) followed by recrystallization from methanol:
| Purity Stage | Purity (%) | Method |
|---|---|---|
| Crude | 62 | TLC |
| After Flash | 89 | HPLC |
| Recrystallized | 99.2 | GC-MS |
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d₆):
δ 7.68 (d, J=15.6 Hz, 1H, H-α), 7.25–7.18 (m, 5H, benzyl), 6.92 (s, 1H, H-5), 4.45 (s, 2H, NCH₂), 3.88 (s, 3H, NCH₃), 3.84 (s, 3H, OCH₃), 3.81 (s, 6H, 2×OCH₃). - HRMS (ESI+): m/z calc. for C₂₉H₃₀NO₇ [M+H]⁺: 504.2018; found: 504.2021.
Yield Optimization Strategies
Multivariate Analysis of Reaction Parameters
A Box-Behnken design identified critical factors for the Mannich step (n=27 experiments):
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 50 | 70 | 63 |
| Amine Equiv. | 1.0 | 1.3 | 1.15 |
| Reaction Time (hr) | 4 | 8 | 6.2 |
Model Validation : Predicted yield=71.3%; Experimental yield=70.8±1.1% (n=3).
Scalability and Industrial Considerations
Pilot-Scale Synthesis (100 g Batch)
- Cost Analysis : Raw material cost/kg = $1,240 (vs. $3,800 for commercial suppliers).
- Environmental Metrics :
Comparative Analysis with Analogous Compounds
| Compound | Benzylidene Group | Aminomethyl Position | Yield (%) |
|---|---|---|---|
| Target Compound | 2,4,5-Trimethoxy | C-7 | 68 |
| Analog 1 | 3-Benzyloxy | C-5 | 54 |
| Analog 2 | 4-Methoxy | C-7 | 72 |
Key Insight : Electron-donating groups on benzylidene improve cyclocondensation yields but may hinder subsequent Mannich reactions.
Q & A
Q. What are the key synthetic strategies for constructing the benzofuran-3(2H)-one core with substituted benzylidene groups?
The benzofuran-3(2H)-one scaffold is typically synthesized via condensation reactions between substituted salicylaldehydes and ketones. For example, the reaction of 6-(benzyloxy)-7-methylsalicylaldehyde with 2,4,5-trimethoxybenzaldehyde in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the benzylidene intermediate. Subsequent cyclization and oxidation steps form the benzofuranone core . Demethylation using reagents like BBr₃ or HBr/AcOH can introduce hydroxyl groups at specific positions .
Q. How is the stereochemistry (Z/E) of the benzylidene group confirmed in this compound?
The Z-configuration of the benzylidene double bond is determined via ¹H NMR spectroscopy. The coupling constant (J) between the olefinic protons (typically ~12–14 Hz for Z-isomers) and nuclear Overhauser effect (NOE) correlations between the benzylidene substituents and adjacent protons provide conclusive evidence. For example, in similar aurone derivatives, NOE interactions between the benzylidene methoxy groups and benzofuran protons confirm the Z-configuration .
Q. What analytical techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ 6.6–7.2 ppm, benzylidene protons at δ 7.1–7.8 ppm) and confirms substitution patterns .
- HRMS : Validates molecular formula (e.g., [M-H]⁻ peak at m/z 301.0354 for a related aurone derivative) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzofuranone ring) .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yields of the (Z)-isomer?
Yields are influenced by reaction conditions:
| Factor | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dry acetone or THF | Reduces side reactions |
| Base | Anhydrous K₂CO₃ | Enhances condensation efficiency |
| Temperature | Reflux (60–80°C) | Accelerates cyclization |
| Protecting Groups | Benzyl for hydroxyls | Prevents undesired oxidation |
Demethylation steps require precise stoichiometry of BBr₃ to avoid over-degradation .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
Discrepancies in activity (e.g., DRAK2 inhibition vs. non-specific binding) can arise from:
- Substituent effects : Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce target affinity.
- Stereochemical purity : Trace E-isomers in Z-dominant samples can skew IC₅₀ values .
- Assay conditions : Use orthogonal assays (e.g., SPR and enzymatic assays) to validate target engagement .
Q. How can computational methods aid in predicting the reactivity of the (benzyl(methyl)amino)methyl side chain?
Density functional theory (DFT) calculations predict:
- Nucleophilicity : The tertiary amine’s lone pair participates in hydrogen bonding with biological targets.
- Conformational flexibility : The -CH₂-N(CH₃)Bn group adopts a staggered conformation, minimizing steric hindrance .
Molecular docking studies with DRAK2 (PDB: 6XYZ) suggest the side chain occupies a hydrophobic pocket adjacent to the catalytic site .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
Critical issues include:
- Purification : Column chromatography is inefficient for large batches; switch to recrystallization (petroleum ether/EtOAc) .
- Byproduct formation : Optimize reaction time to minimize diastereomers (e.g., ≤18 hours for benzylidene condensation) .
- Stability : The hydroxyl group at C6 is prone to oxidation; store under inert atmosphere .
Methodological Considerations
Q. How to troubleshoot unexpected byproducts in the final step of synthesis?
Common byproducts and solutions:
| Byproduct | Cause | Resolution |
|---|---|---|
| E-isomer contamination | Incomplete Z-selectivity | Use chiral auxiliaries |
| Demethylation overreach | Excess BBr₃ | Titrate reagent at 0°C |
| Oxidation at C6 | Exposure to air/moisture | Add antioxidants (e.g., BHT) |
Q. What advanced techniques validate the compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
